molecular formula C19H15N3O5S B2990897 N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 922100-07-0

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2990897
CAS No.: 922100-07-0
M. Wt: 397.41
InChI Key: DNTPIODYPSORDM-UHFFFAOYSA-N
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Description

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

Benzofuran contains halogens, nitro and hydroxyl groups at positions 4, 5, and 6 . Benzofuran with triazolo-thiadiazine containing phenyl, methylphenyl or bromophenyl at the 7-position displayed good antimicrobial activity .


Chemical Reactions Analysis

The construction of benzofuran rings involves a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions, but also high yield .

Scientific Research Applications

Synthesis and Structural Analysis

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide and similar compounds have been the subject of research for their synthesis and structural analysis. Studies have utilized various techniques such as NMR, IR, and elemental analysis to characterize these compounds. For example, an NMR study of a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety was conducted to determine the structure and properties of such compounds (Li Ying-jun, 2012).

Antimicrobial Properties

Research has also explored the antimicrobial properties of N-substituted derivatives of 1,3,4-oxadiazole compounds. These studies have shown that certain derivatives exhibit moderate to significant antibacterial and antifungal activities. For instance, the synthesis and anti-bacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide indicated their potential as antimicrobial agents (H. Khalid et al., 2016).

Biological Screening and Anticancer Evaluation

These compounds have been evaluated for various biological activities, including their potential as anticancer agents. Studies have focused on synthesizing and assessing the efficacy of these derivatives against different types of cancer. For example, the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed promising results in anticancer activities (B. Ravinaik et al., 2021).

Pharmacological Evaluation

The pharmacological properties of these compounds have been a subject of interest, with evaluations focusing on their potential as anticonvulsant and antimicrobial agents. For example, the synthesis and anticonvulsant evaluation of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide highlighted their effectiveness in this area (R. Nath et al., 2021).

Future Directions

Benzofuran and its derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . There is a need to collect the latest information in this promising area to pave the way for future research .

Biochemical Analysis

Biochemical Properties

N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting anti-oxidative properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events. The nature of these interactions often involves binding to the active sites of enzymes or interacting with specific domains of proteins, leading to changes in their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response, leading to enhanced cellular resistance to oxidative damage . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, leading to their inhibition or activation. For instance, it inhibits enzymes involved in oxidative stress pathways by binding to their active sites, thereby preventing their catalytic activity . Additionally, it can activate certain signaling proteins by inducing conformational changes that enhance their activity. These interactions result in changes in gene expression, further modulating cellular responses to various stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as enhanced resistance to oxidative stress and improved metabolic function . At higher doses, it can induce toxic effects, including cellular damage and impaired metabolic activity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound influences metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For instance, it can inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species and enhancing cellular resistance to oxidative damage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently transported across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, it interacts with binding proteins that facilitate its distribution within the cell, ensuring its localization to target sites where it exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. This compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Targeting signals and post-translational modifications play a crucial role in directing this compound to its specific subcellular locations, ensuring its effective function in modulating cellular processes.

Properties

IUPAC Name

N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-28(24,25)14-8-6-12(7-9-14)10-17(23)20-19-22-21-18(27-19)16-11-13-4-2-3-5-15(13)26-16/h2-9,11H,10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTPIODYPSORDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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